5-Bromo-2-fluoro-3-methylpyridine
Overview
Description
5-Bromo-2-fluoro-3-methylpyridine is an organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring. It is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
From 2-fluoropyridine: One method involves the reaction of 2-fluoropyridine with methyl bromide in the presence of an oxidant such as chlorine or carbon peroxide.
From 2-bromo-5-fluoropyridine: Another method involves the reaction of 2-bromo-5-fluoropyridine with methyl lithium.
Industrial Production Methods
Industrial production methods for 5-Bromo-2-fluoro-3-methylpyridine typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Bromo-2-fluoro-3-methylpyridine can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the bromine and fluorine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction typically occurs under basic conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-2-fluoro-3-methylpyridine is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-methylpyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been studied as inhibitors of p38α mitogen-activated protein kinase, which plays a role in inflammatory responses . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the methyl group.
2-Fluoro-4-methylpyridine: Similar but lacks the bromine atom.
2-Bromo-4-methylpyridine: Similar but lacks the fluorine atom.
Uniqueness
5-Bromo-2-fluoro-3-methylpyridine is unique due to the combination of bromine, fluorine, and a methyl group on the pyridine ring. This unique substitution pattern imparts specific chemical properties, such as reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCVSFDCHKCISN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476611 | |
Record name | 5-Bromo-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29312-98-9 | |
Record name | 5-Bromo-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-fluoro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.